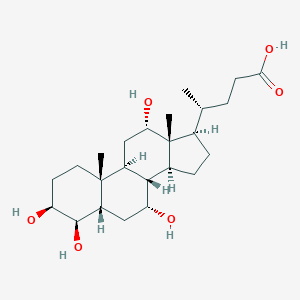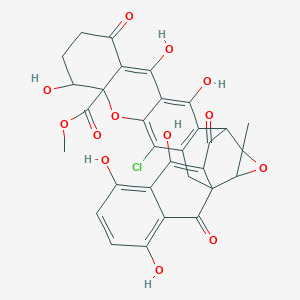
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol, also known as NPPB, is a chemical compound that has been widely studied in scientific research for its various biochemical and physiological effects. NPPB is a potent inhibitor of chloride channels and is commonly used in laboratory experiments to investigate the roles of chloride channels in various physiological processes.
作用机制
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol is a potent inhibitor of chloride channels and acts by binding to the channel pore and blocking chloride ion transport. This compound has been shown to inhibit various types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-sensitive outwardly rectifying (VSOR) chloride channel, and the Ca2+-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of chloride channels by this compound has been shown to reduce cell volume, decrease intracellular pH, and alter membrane potential. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol is a potent and selective inhibitor of chloride channels and has been extensively used in laboratory experiments to investigate the roles of chloride channels in various physiological processes. However, this compound has some limitations, including its potential toxicity and non-specific effects on other ion channels.
未来方向
Future research on 3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol should focus on its potential therapeutic applications, including its use as a treatment for cystic fibrosis, hypertension, and cancer. Further studies should also investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of chloride channels. Additionally, research should be conducted to investigate the potential side effects of this compound and its analogs on other ion channels and cellular processes.
合成方法
The synthesis of 3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol involves the reaction of 4-nitrophenol with 3-chloro-2-hydroxypropyl sulfonate, followed by the addition of glutathione. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
科学研究应用
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol has been extensively used in scientific research to investigate the roles of chloride channels in various physiological processes. Chloride channels are important regulators of ion transport in cells and play a critical role in the regulation of cell volume, membrane potential, and pH. This compound has been used to study the function of chloride channels in various tissues, including the heart, lungs, and kidneys.
属性
CAS 编号 |
134564-85-5 |
|---|---|
分子式 |
C19H26N4O11S |
分子量 |
518.5 g/mol |
IUPAC 名称 |
(2R)-2-[[(4S)-4-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-3-hydroxy-3-(hydroxymethyl)-4-(4-nitrophenoxy)-2-(sulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C19H26N4O11S/c20-7-15(26)21-13(16(27)28)5-6-14(25)22-19(10-35,17(29)30)18(31,8-24)9-34-12-3-1-11(2-4-12)23(32)33/h1-4,13,24,31,35H,5-10,20H2,(H,21,26)(H,22,25)(H,27,28)(H,29,30)/t13-,18?,19-/m0/s1 |
InChI 键 |
VEVMUSLHHIEHRV-IMWIMMFESA-N |
手性 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)([C@](CS)(C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CN)O |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)(C(CS)(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CN)O |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)(C(CS)(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CN)O |
同义词 |
3-(4-nitrophenoxy)-2-(S-glutathionyl)-1-propanol 3-NPGP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)




